

An In-depth Technical Guide to Diethyl (6-bromohexyl)phosphonate

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Compound of Interest

Compound Name: Diethyl (6-bromohexyl)phosphonate

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Introduction

Diethyl (6-bromohexyl)phosphonate is a bifunctional organophosphorus compound that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromo-terminated hexyl chain and a diethyl phosphonate moiety, makes it a valuable reagent for the introduction of a phosphonate group onto various molecular scaffolds. This technical guide provides a comprehensive overview of the properties, synthesis, and potential applications of **diethyl (6-bromohexyl)phosphonate**, with a particular focus on its relevance in the field of drug discovery and development.

Chemical and Physical Properties

The fundamental properties of **diethyl (6-bromohexyl)phosphonate** are summarized in the table below, providing key data for its handling, characterization, and use in experimental settings.

Property	Value	Reference
CAS Number	100462-72-4	[1][2][3]
Molecular Formula	C10H22BrO3P	[1][2][3]
Molecular Weight	301.16 g/mol	[1][3]
Appearance	Colorless oil	[4]
Boiling Point	110 °C at 0.08 Torr	[1]
Density (Predicted)	1.236 ± 0.06 g/cm ³	[1]
Purity	Typically ≥95%	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of **diethyl (6-bromohexyl)phosphonate**. The following table outlines its characteristic spectral data.

Technique	Data	Reference
¹ H NMR (400 MHz, CDCl ₃)	δ 1.322 (t, J = 7.09 Hz, 6H), δ 1.366–1.509 (m, 4H), δ 1.562–1.667 (m, 4H), δ 1.819–1.908 (m, 2H), δ 3.402 (t, J = 6.74 Hz, 2H), δ 4.030–4.160 (m, 4H)	[4]
³¹ P NMR (400 MHz, CDCl ₃)	δ 32.248 (s, 1P)	[4]
Mass Spectrometry (EI, 70 eV)	m/z = 221 [M – Br] ⁺ , m/z = 152 [[•] CH ₂ P(=O)(OCH ₂ CH ₃) ₂] ⁺ , m/z = 125 [152 – C ₂ H ₅] ⁺	[4]

Synthesis of Diethyl (6-bromohexyl)phosphonate

The most common and efficient method for the synthesis of **diethyl (6-bromohexyl)phosphonate** is the Michaelis-Arbuzov reaction. This reaction involves the

treatment of a trialkyl phosphite with an alkyl halide. In this case, triethyl phosphite is reacted with an excess of 1,6-dibromohexane.

Experimental Protocol: Michaelis-Arbuzov Reaction

This protocol is adapted from a sustainable synthesis methodology for ω -bromoalkylphosphonates.^[4]

Materials:

- 1,6-dibromohexane
- Triethyl phosphite
- Nitrogen gas supply
- Standard glassware for organic synthesis (round-bottom flask, condenser, distillation apparatus)
- Heating mantle
- Magnetic stirrer

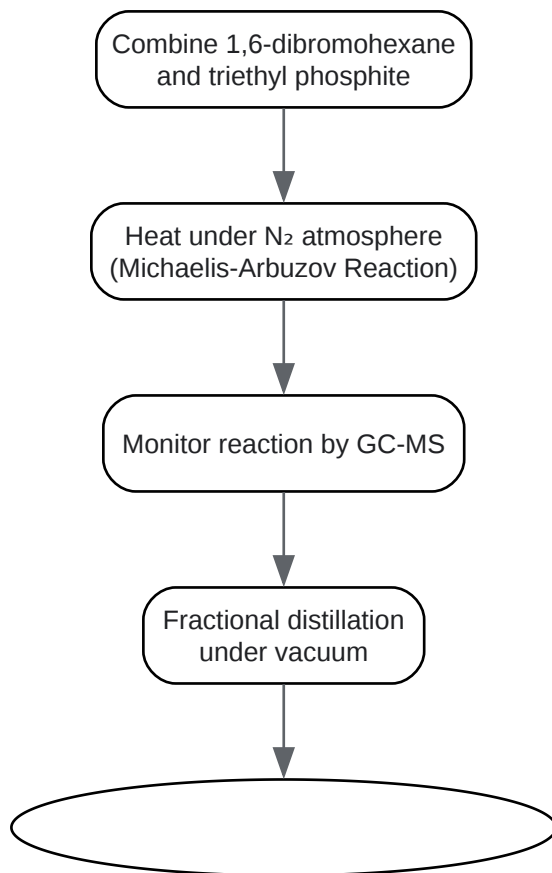
Procedure:

- Flame-dry all glassware under a nitrogen flow to ensure anhydrous conditions.
- In a reaction flask, combine an equimolar amount of 1,6-dibromohexane and triethyl phosphite. Note: Using a large excess of the dibromoalkane was traditionally employed to minimize the formation of the di-substituted byproduct, but recent optimizations have focused on using near-equimolar amounts to improve process sustainability.
- The reaction is typically performed solvent-free at elevated temperatures. Heat the mixture under a nitrogen atmosphere with vigorous stirring.
- Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) to observe the consumption of the starting materials and the formation of the product.

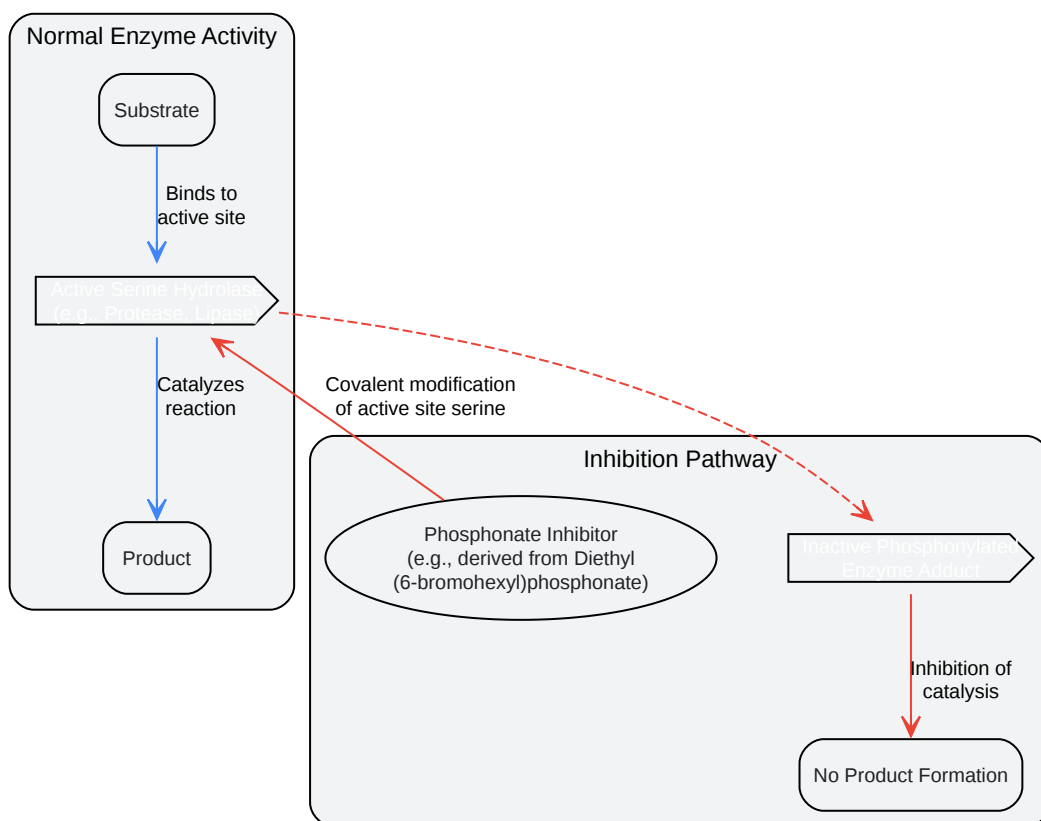
- Upon completion of the reaction, the desired **diethyl (6-bromohexyl)phosphonate** is isolated from the reaction mixture by fractional distillation under vacuum. This step is critical to separate the product from unreacted starting materials and any byproducts.

Diagram of the Synthetic Workflow:

Workflow for the Synthesis of Diethyl (6-bromohexyl)phosphonate



Proposed Mechanism of Serine Hydrolase Inhibition



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